molecular formula C9H10FNO2 B14812275 4-Cyclopropoxy-2-fluoro-3-methoxypyridine

4-Cyclopropoxy-2-fluoro-3-methoxypyridine

Cat. No.: B14812275
M. Wt: 183.18 g/mol
InChI Key: DVBONHMSPIQLSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-fluoro-3-methoxypyridine can be achieved through various synthetic routes. One common method involves the use of fluorinated pyridine precursors. For instance, the fluorination of pyridine can be carried out using complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C) to form fluoropyridines . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to yield fluoropyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and efficient purification processes is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-fluoro-3-methoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.

Scientific Research Applications

4-Cyclopropoxy-2-fluoro-3-methoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-fluoro-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxypyridine: This compound has a similar structure but lacks the cyclopropoxy group.

    3-Cyclopropyl-4-fluoro-2-methoxypyridine: This compound differs in the position of the cyclopropyl and fluorine groups.

Uniqueness

4-Cyclopropoxy-2-fluoro-3-methoxypyridine is unique due to the presence of both the cyclopropoxy and methoxy groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

4-cyclopropyloxy-2-fluoro-3-methoxypyridine

InChI

InChI=1S/C9H10FNO2/c1-12-8-7(13-6-2-3-6)4-5-11-9(8)10/h4-6H,2-3H2,1H3

InChI Key

DVBONHMSPIQLSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1F)OC2CC2

Origin of Product

United States

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